3-Bromo-2-chloro-5-methylphenol
Description
3-Bromo-2-chloro-5-methylphenol is a halogenated phenolic compound characterized by bromine and chlorine substituents at positions 3 and 2, respectively, and a methyl group at position 5 on the benzene ring.
Properties
IUPAC Name |
3-bromo-2-chloro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCVJVKRKVDUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-methylphenol typically involves the halogenation of 5-methylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced onto the benzene ring. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. These processes often use continuous flow reactors and automated systems to control the reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-methylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to further electrophilic substitution reactions.
Nucleophilic Aromatic Substitution: The bromine atom can act as a leaving group, allowing nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the bromine or chlorine substituents to hydrogen.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can replace the bromine atom in nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields 3-bromo-2-chloro-5-carboxyphenol, while nucleophilic substitution with methoxide yields 3-methoxy-2-chloro-5-methylphenol .
Scientific Research Applications
3-Bromo-2-chloro-5-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-methylphenol involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors .
Comparison with Similar Compounds
3-Bromo-2-chlorophenol
- Structure: Lacks the methyl group at position 5 compared to 3-bromo-2-chloro-5-methylphenol.
- Properties : Reduced steric hindrance and lower molecular weight (223.46 g/mol) due to the absence of the methyl group .
- Applications : Used as a precursor in synthesizing pesticides and dyes. Its simpler structure may result in higher reactivity in electrophilic substitution reactions .
3-Bromo-5-chlorophenol
3-Bromo-5-chloro-2-fluorophenol
3′-Bromo-5′-chloro-2′-hydroxyacetophenone
- Structure : Features an acetyl group (-COCH₃) at position 2 instead of a methyl group (C₈H₆BrClO₂).
- Properties: Higher molecular weight (249.49 g/mol) and melting point (~100°C) due to the acetyl group. The ketone functionality enables participation in condensation reactions, unlike this compound .
- Applications : Intermediate in synthesizing heterocyclic compounds and pharmaceuticals .
5-Bromo-2,4-Dichlorophenol
- Structure : Bromine at position 5 and chlorines at positions 2 and 4 (C₆H₃BrCl₂O).
- Properties: Increased halogen density enhances antimicrobial potency but reduces solubility in nonpolar solvents.
- Comparison: The tri-halogenated structure may exhibit higher toxicity and environmental persistence compared to di-substituted analogs like this compound .
Comparative Data Table
*Calculated based on analogous compounds.
Biological Activity
3-Bromo-2-chloro-5-methylphenol, with the molecular formula C7H6BrClO, is an organic compound characterized by a substituted phenolic structure. It features bromine and chlorine atoms along with a methyl group on the benzene ring. This compound has garnered attention for its potential biological activities , particularly in antimicrobial and antifungal applications.
Chemical Structure
The compound's structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 221.48 g/mol
- SMILES Notation : CC1=CC(Br)=C(Cl)C(O)=C1
Synthesis Methods
The synthesis of this compound typically involves halogenation reactions of 5-methylphenol. Common methods include:
- Electrophilic Aromatic Substitution : Using bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide or iron(III) chloride.
- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles under specific conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a potential candidate for developing new disinfectants or antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Fungi | Candida albicans | 16 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Halogen Bonding : The presence of bromine and chlorine allows for interactions with biological macromolecules.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, influencing the compound's reactivity with enzymes and receptors.
Case Study 1: Antifungal Activity
A study published in Pharmaceutical Frontiers explored the antifungal properties of various halogenated phenols, including this compound. The results demonstrated a notable reduction in fungal growth at concentrations as low as 16 µg/mL, suggesting its potential as an antifungal agent in clinical applications.
Case Study 2: Synthesis and Biological Evaluation
In another investigation, researchers synthesized derivatives of this compound to evaluate their biological activities. The study found that certain derivatives exhibited enhanced antimicrobial properties compared to the parent compound, indicating the importance of structural modifications in optimizing biological efficacy .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Notable Features |
|---|---|---|
| This compound | Moderate | Effective against bacteria and fungi |
| 2-Bromo-4-chloro-5-methylphenol | High | Stronger antibacterial properties |
| 3-Bromo-2-chlorophenol | Low | Limited efficacy against pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
